![molecular formula C10H13BrO3 B2469192 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 1212142-15-8](/img/structure/B2469192.png)

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

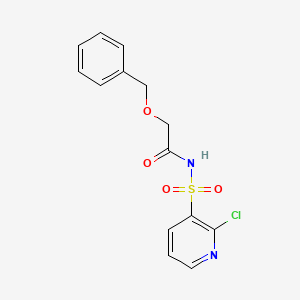

The compound “8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is a derivative of the 3-oxabicyclo[3.2.1]octane-2,4-dione structure . The parent structure is a bicyclic compound with a three-membered oxygen-containing ring (oxa) and a seven-membered carbon ring .

Synthesis Analysis

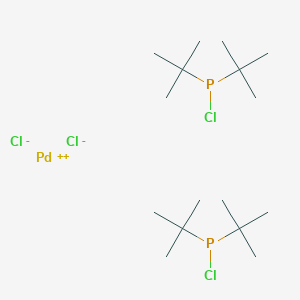

While specific synthesis methods for this compound are not available, related compounds such as 8-oxabicyclo[3.2.1]octanes have been synthesized via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis

The molecular structure of the parent compound, 3-oxabicyclo[3.2.1]octane-2,4-dione, consists of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The bromomethyl group in “this compound” would replace one of the hydrogen atoms in the parent structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

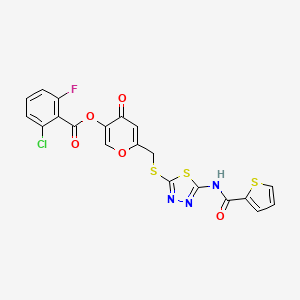

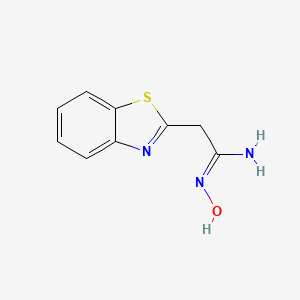

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione and its derivatives have been explored primarily in the context of organic synthesis and the construction of complex molecular structures. These compounds serve as pivotal intermediates or building blocks for creating novel chemical entities with potential biological activities.

Synthesis of Polyhydroxylated Derivatives : The synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes has been reported. These structures are significant as synthetic blocks for potential bioactive molecules, suggesting their role in the development of pharmacologically active compounds (Khlevin et al., 2012).

Enantioselective Preparation : A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives was achieved through a [3+2]-cycloaddition process. These derivatives were obtained in good yields and with high enantiomeric excess, showcasing their utility in synthesizing enantioselectively substituted compounds (Ishida et al., 2010).

Photorearrangement Studies : Studies on the photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to 2-alkyl-3-oxatricyclo[3.3.0.02,8]octane-4,6-diones have been conducted. This highlights the compound's reactivity under photochemical conditions, which can be pivotal in synthetic photochemistry (Mori et al., 1988).

Structural and Dynamic Properties Studies : Research on the synthesis, structure, and dynamic properties of related bicyclic compounds has been carried out. These studies contribute to the understanding of the structural dynamics and reactivity of such bicyclic diones (Kosower et al., 1990).

Lactone Synthesis and Phytoxicity : The conversion of related compounds into lactones and the evaluation of their phytotoxic activity have been studied. Such research indicates the potential application of these compounds in agricultural chemistry (Barbosa et al., 2002).

Eigenschaften

IUPAC Name |

8-(bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-9-4-3-6(10(9,2)5-11)7(12)14-8(9)13/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLWKJYZTYWDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CBr)C(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469126.png)

![2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2469131.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)